
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride
Overview
Description
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 1803604-24-1 . It has a molecular weight of 223.7 . The compound is a white or colorless solid that is highly soluble in water and other polar solvents .
Molecular Structure Analysis
The molecular structure of 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride consists of an imidazole ring attached to a phenyl group and an ethan-1-amine group . The InChI Code for this compound is 1S/C11H13N3.ClH/c1-9(12)11-13-7-8-14(11)10-5-3-2-4-6-10;/h2-9H,12H2,1H3;1H .Chemical Reactions Analysis
While specific chemical reactions involving 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride are not mentioned in the literature, imidazole compounds in general are known to participate in a variety of chemical reactions due to their amphoteric nature .Physical And Chemical Properties Analysis
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 223.7 .Scientific Research Applications
Antibacterial Applications
Imidazole derivatives, including “1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride”, have been reported to exhibit antibacterial properties . They can inhibit the growth of bacteria, making them potential candidates for the development of new antibacterial drugs.
Antimycobacterial Applications
Imidazole derivatives also show antimycobacterial activities . They could be used in the treatment of diseases caused by mycobacteria, such as tuberculosis.
Anti-inflammatory Applications
These compounds have anti-inflammatory properties . They can reduce inflammation and could be used in the treatment of various inflammatory diseases.
Antitumor Applications
Imidazole derivatives have been found to exhibit antitumor activities . They could potentially be used in cancer therapy.
Antidiabetic Applications
These compounds have been reported to have antidiabetic properties . They could potentially be used in the treatment of diabetes.
Antiallergic Applications
Imidazole derivatives can exhibit antiallergic activities . They could potentially be used in the treatment of allergic reactions.
Antipyretic Applications
These compounds have been found to have antipyretic properties . They could potentially be used to reduce fever.
Antiviral Applications
Imidazole derivatives have been reported to exhibit antiviral properties . They could potentially be used in the treatment of viral infections.
Safety And Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
1-(1-phenylimidazol-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-9(12)11-13-7-8-14(11)10-5-3-2-4-6-10;/h2-9H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNLWRSMAKQSSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride | |
CAS RN |
1803604-24-1 | |
| Record name | 1H-Imidazole-2-methanamine, α-methyl-1-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803604-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)-3-oxopropanenitrile](/img/structure/B1477992.png)

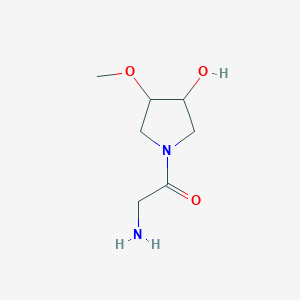
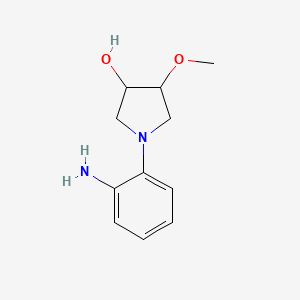
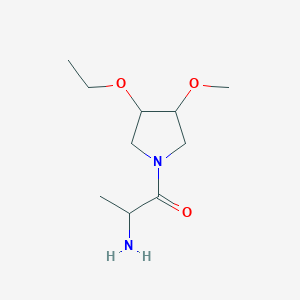
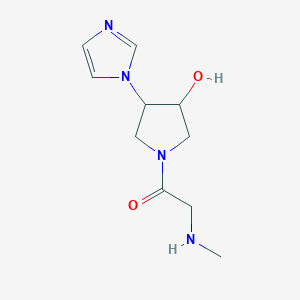


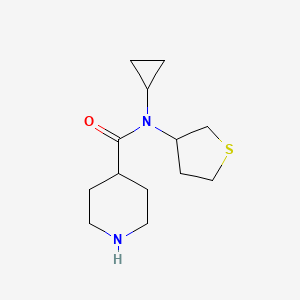
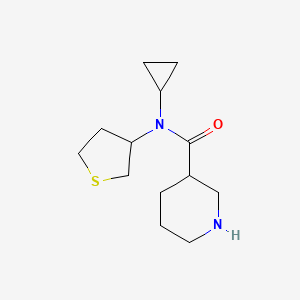
![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478010.png)
![1-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478011.png)
![Azetidin-3-yl(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B1478012.png)
![2-(Piperidin-4-yl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1478013.png)